molecular formula C21H21ClN2O3S B13370478 1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine

1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine

Cat. No.: B13370478
M. Wt: 416.9 g/mol
InChI Key: HYHRBTKXPRAOAE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic displacement of cyclic sulfamidates derived from amino acids . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine is unique due to its specific substitution pattern and the presence of both a chlorophenyl and a methoxy-naphthylsulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine

InChI

InChI=1S/C21H21ClN2O3S/c1-27-18-8-6-17-15-19(9-7-16(17)14-18)28(25,26)24-12-10-23(11-13-24)21-5-3-2-4-20(21)22/h2-9,14-15H,10-13H2,1H3

InChI Key

HYHRBTKXPRAOAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl

Origin of Product

United States

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